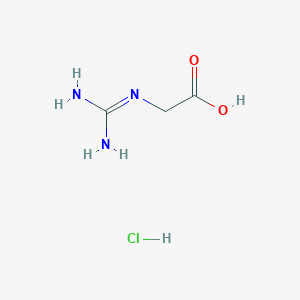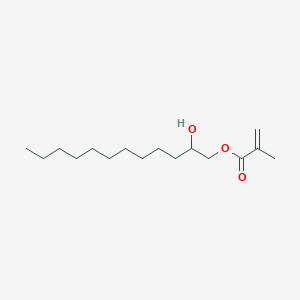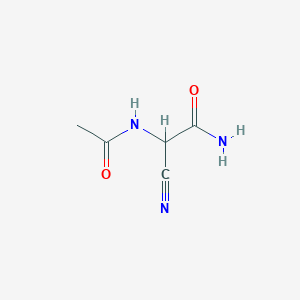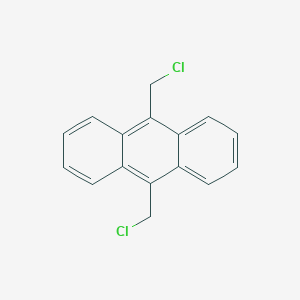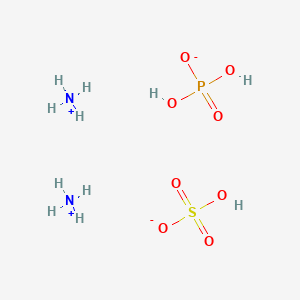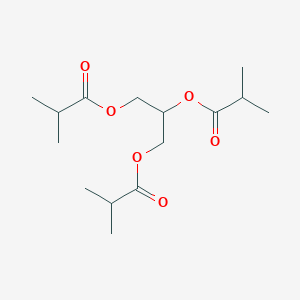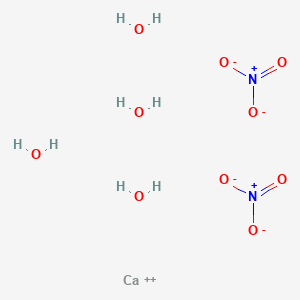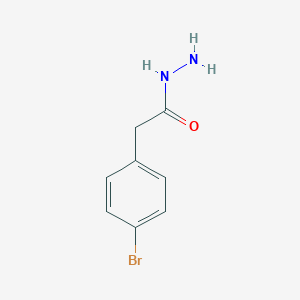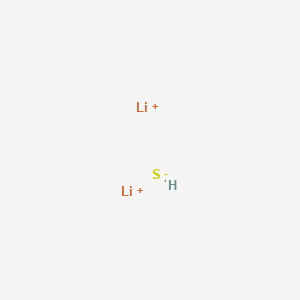
二リチウムスルファン;二リチウムスルファン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilithium sulfanide is an inorganic compound with the chemical formula Li₂S. It is characterized by its yellow-white deliquescent powder form. In air, it easily hydrolyzes to release foul-smelling hydrogen sulfide gas. This compound crystallizes in the antifluorite motif, described as the salt (Li⁺)₂S²⁻ .
科学的研究の応用
Dilithium sulfanide has several scientific research applications:
Energy Storage: It is considered for use in lithium-sulfur batteries due to its high theoretical capacity and energy density.
Supercapacitors: Nanocomposites of dilithium and nickel sulfide have shown promising performance as supercapacitor electrodes, exhibiting high specific capacitance and stability.
Synthetic Chemistry: It is used as a reagent in the synthesis of various organometallic compounds and as a precursor for other lithium compounds.
作用機序
Target of Action
Lithium: primarily targets enzymes such as glycogen synthase kinase 3 and inositol phosphatases , and it also modulates glutamate receptors .
Sulfanides: , on the other hand, are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Lithium: is thought to inhibit its target enzymes, thereby affecting various cellular processes . For instance, the inhibition of glycogen synthase kinase 3 could affect the cell’s energy metabolism.
Sulfanides: act as competitive inhibitors of dihydropteroate synthetase . By blocking this enzyme, sulfanides prevent the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by dilithium sulfanide would likely be a combination of those affected by lithium and sulfanides.
Lithium: affects several biochemical pathways, including those involving inositol phosphates and glycogen synthase kinase 3 . These pathways are involved in various cellular processes, including energy metabolism and signal transduction .
Sulfanides: affect the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, they prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The result of dilithium sulfanide’s action would likely be a combination of the effects of lithium and sulfanides.
Lithium: has a number of effects, including mood stabilization in bipolar disorder .
Sulfanides: have antibacterial effects due to their inhibition of folic acid synthesis .
準備方法
Dilithium sulfanide can be synthesized by treating lithium with sulfur. This reaction is conveniently conducted in anhydrous ammonia:
2Li+S→Li2S
Another method involves reducing lithium sulfate with hydrogen, which is a green and cost-effective approach. This method circumvents the disadvantages of many side reactions, complicated purification processes, impure products, and emission of greenhouse gases associated with traditional carbothermal reduction methods .
化学反応の分析
Dilithium sulfanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sulfate.
Reduction: It can be reduced to lithium metal and hydrogen sulfide.
Substitution: It can react with halogens to form lithium halides and sulfur.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and oxygen. Major products formed from these reactions include lithium halides, lithium sulfate, and hydrogen sulfide .
類似化合物との比較
Dilithium sulfanide can be compared with other similar compounds such as:
Lithium oxide (Li₂O): Unlike dilithium sulfanide, lithium oxide does not release hydrogen sulfide gas upon hydrolysis.
Lithium selenide (Li₂Se): This compound is similar in structure but contains selenium instead of sulfur.
Lithium telluride (Li₂Te): Similar to lithium selenide, but contains tellurium.
特性
IUPAC Name |
dilithium;sulfanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXUVDYRCDCF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[SH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi2S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)
